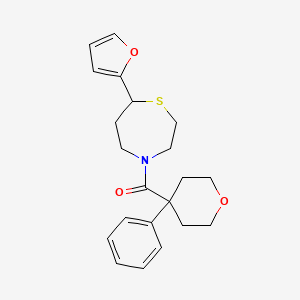

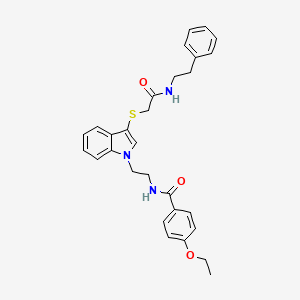

![molecular formula C13H11ClN4OS B2369604 N-(6-クロロベンゾ[d]チアゾール-2-イル)-1,4-ジメチル-1H-ピラゾール-3-カルボキサミド CAS No. 1203025-94-8](/img/structure/B2369604.png)

N-(6-クロロベンゾ[d]チアゾール-2-イル)-1,4-ジメチル-1H-ピラゾール-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide” is a chemical compound. It is stored in a sealed, dry environment at 2-8°C . This compound has been synthesized and evaluated for various pharmacological activities .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. The solid collected out was recrystallized from a suitable solvent to get the compound N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide . Further studies have been conducted to explore the synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The compound has been used in the synthesis of various derivatives, which have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .科学的研究の応用

抗炎症活性

鎮痛作用

潰瘍原性と胃腸への影響

脂質過酸化阻害

抗潰瘍用途のためのウレアーゼ阻害

チアゾリジノン環と抗炎症活性

要約すると、N-(6-クロロベンゾ[d]チアゾール-2-イル)-1,4-ジメチル-1H-ピラゾール-3-カルボキサミドは、抗炎症、鎮痛、抗酸化の文脈において潜在的な可能性を示しています。その安全性プロファイルと特定の酵素との相互作用は、複数の分野におけるさらなる研究のための興味深い候補となっています。 研究者は、薬物開発、炎症管理、および胃腸の健康におけるその応用を探索することができます . 詳細な情報やその他の用途が必要な場合は、お気軽にお問い合わせください! 😊

将来の方向性

The future directions for the research and development of this compound could involve further exploration of its synthesis, characterization, and pharmacological evaluation. The compound and its derivatives could be evaluated for their potential as therapeutic agents for various conditions, including inflammation and pain . Further studies could also investigate the compound’s mechanism of action and its physical and chemical properties.

作用機序

Target of Action

The primary targets of N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and protection of the gastrointestinal mucosa .

Mode of Action

This compound interacts with its targets by inhibiting the action of the COX enzymes . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain . The compound’s anti-inflammatory effects are primarily mediated through the inhibition of COX-2, while its effects on the gastrointestinal tract, such as reducing gastroduodenal ulceration, are a result of the inhibition of COX-1 .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins and leukotrienes . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of these bioactive lipids . This results in reduced inflammation and pain, as these lipids are key mediators of these processes .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in inflammation and pain . This is achieved through the inhibition of prostaglandin production, which in turn reduces the inflammatory response and the sensation of pain . Some of the synthesized compounds have also been found to have low ulcerogenic and irritative action on the gastrointestinal mucosa, compared to standard treatments .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. It’s worth noting that the compound’s synthesis involves a reaction in phosphorus oxychloride, suggesting that its stability and reactivity may be influenced by specific chemical environments .

生化学分析

Biochemical Properties

N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide plays a role in biochemical reactions, particularly in the inhibition of biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways .

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. It has been observed to have anti-inflammatory and analgesic activities . The compound’s effects on cell function include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with cyclo-oxygenase enzymes, designated COX-1 and COX-2 . These enzymes are involved in the conversion of arachidonic acid into prostaglandins and leukotrienes . The compound’s anti-inflammatory effects are seen to be mediated via inhibition of COX-2, whereas deleterious effects in the gastrointestinal tract, such as gastroduodenal ulceration, occur as a result of inhibition of COX-1 .

Temporal Effects in Laboratory Settings

It has been synthesized in satisfactory yield and evaluated for its anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models .

Metabolic Pathways

The metabolic pathways that N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is involved in are related to the metabolism of arachidonic acid to prostaglandins and leukotrienes, which is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways .

特性

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-1,4-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4OS/c1-7-6-18(2)17-11(7)12(19)16-13-15-9-4-3-8(14)5-10(9)20-13/h3-6H,1-2H3,(H,15,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDGUTXTVYXLPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

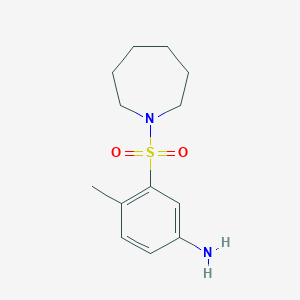

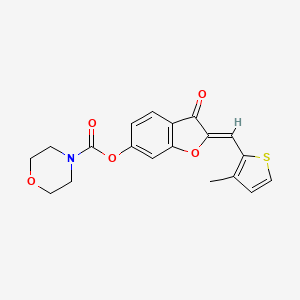

![1-[(7Z)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-chloroethanone](/img/structure/B2369521.png)

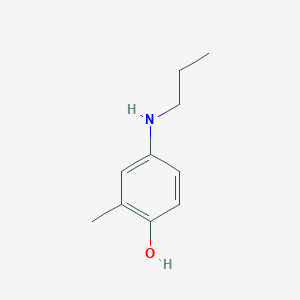

![N-mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2369528.png)

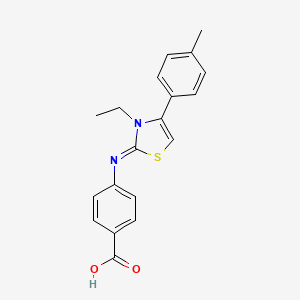

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B2369530.png)

![Benzyl {[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2369531.png)

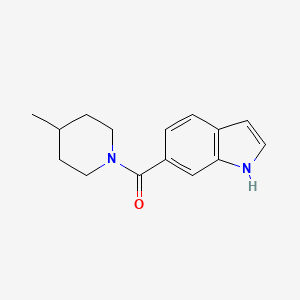

![1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2369536.png)

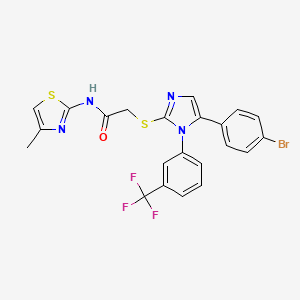

![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2369544.png)